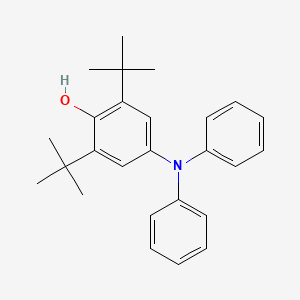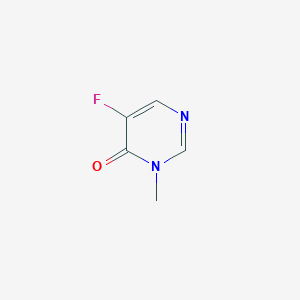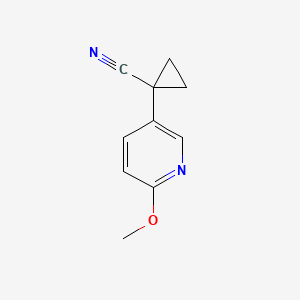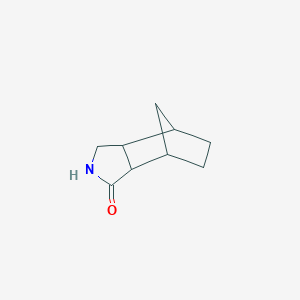
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethoxy and iodine substituents in this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.
Applications De Recherche Scientifique
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Difluoromethoxy)-3-chloro-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-bromo-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-fluoro-1-methyl-1H-indazole
Uniqueness
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is unique due to the presence of the iodine substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with target molecules, enhancing the compound’s potency and selectivity in various applications.
Propriétés
Formule moléculaire |
C9H7F2IN2O |
|---|---|
Poids moléculaire |
324.07 g/mol |
Nom IUPAC |
6-(difluoromethoxy)-3-iodo-1-methylindazole |
InChI |
InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3 |
Clé InChI |
FWCZGCNJPVWQOR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


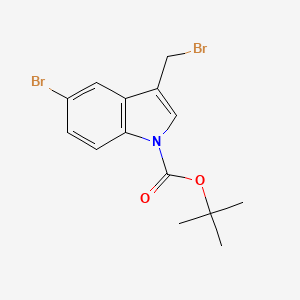
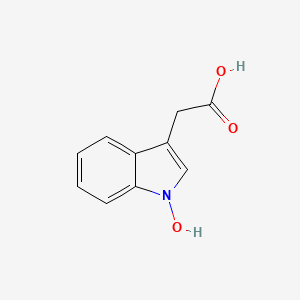
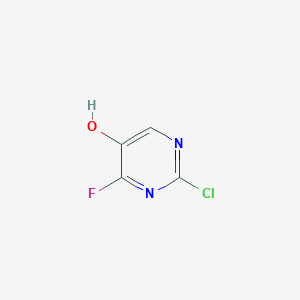
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
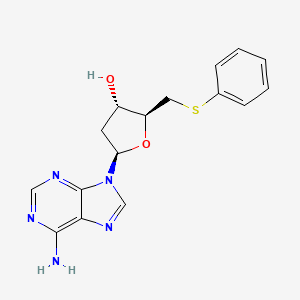
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
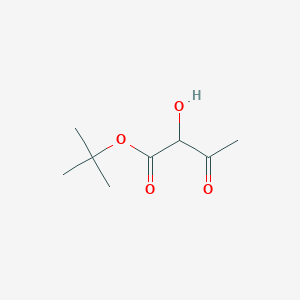
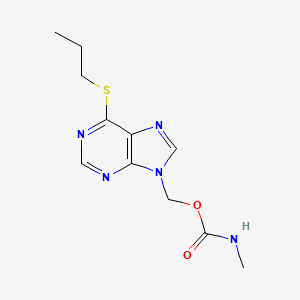
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
